molecular formula C16H10IN3O3 B2903478 (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide CAS No. 358995-56-9

(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2903478
CAS No.: 358995-56-9
M. Wt: 419.178
InChI Key: GAERVFWSVJXIMN-XYOKQWHBSA-N
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Description

(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H10IN3O3 and its molecular weight is 419.178. The purity is usually 95%.
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Properties

IUPAC Name

(E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10IN3O3/c17-14-6-1-2-7-15(14)19-16(21)12(10-18)8-11-4-3-5-13(9-11)20(22)23/h1-9H,(H,19,21)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAERVFWSVJXIMN-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10IN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide is a member of the cyanoacrylamide family, which has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Starting Materials : The synthesis begins with 2-iodoaniline and 3-nitrobenzaldehyde.
  • Condensation Reaction : A condensation reaction is performed between the aldehyde and malononitrile in the presence of a base like sodium ethoxide to form an α,β-unsaturated nitrile.
  • Amidation : The resulting nitrile is then reacted with 2-iodoaniline to yield the final enamide product.

The biological activity of this compound can be attributed to its structural components:

  • Cyano Group : This group can act as an electrophile and may participate in nucleophilic attack by biological targets.
  • Iodophenyl Group : The presence of iodine enhances lipophilicity, potentially increasing membrane permeability and interaction with hydrophobic pockets in proteins.

Pharmacological Potential

Research indicates that compounds similar in structure to this compound exhibit various pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that related compounds can significantly reduce pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting potential use in treating inflammatory diseases .
    CompoundCytokine Reduction (%)Dose (µM)
    JMPR-01IL-1β: 50%, TNFα: 25%50
    Control--
  • Anticancer Properties : Similar cyanoacrylamides have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Molecular Docking Studies : In silico studies have shown that this compound can effectively bind to various molecular targets related to inflammation and cancer, including COX-2 and iNOS .

Case Study 1: Anti-inflammatory Effects

In a recent study involving the administration of JMPR-01 (a structurally similar compound), significant reductions in paw edema were observed in CFA-induced models. The compound demonstrated a dose-dependent effect comparable to dexamethasone, a standard anti-inflammatory drug .

Case Study 2: Anticancer Activity

Another study highlighted the cytotoxic effects of related compounds on several cancer cell lines, indicating that these compounds could induce apoptosis through mitochondrial pathways. The findings suggest that this compound may share similar properties .

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